molecular formula C66H95N19O26 B1574895 [Glu1]-Fibrinopeptide B

[Glu1]-Fibrinopeptide B

Cat. No.: B1574895
M. Wt: 1570.6 g/mol
InChI Key: KPBJTGOVJLITON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Glu1]-Fibrinopeptide B is a peptide derived from the N-terminal of the fibrinogen beta chain. It is produced during the cleavage of fibrinogen by thrombin to form fibrin monomer. This peptide is composed of 14 amino acids and is used as a standard in mass spectrometry for system assessment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Glu1]-Fibrinopeptide B involves the hydrolysis of fibrinogen followed by the cleavage of the fibrinogen beta chain by thrombin. The peptide can be purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90% .

Industrial Production Methods

In industrial settings, this compound is produced by enzymatic cleavage of fibrinogen using thrombin. The peptide is then purified using chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

[Glu1]-Fibrinopeptide B can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds in the peptide.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Formation of reduced peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Mechanism of Action

[Glu1]-Fibrinopeptide B exerts its effects by interacting with specific receptors on neutrophils, monocytes, and fibroblasts. It stimulates these cells, leading to directed cell migration and activation. The peptide plays a role in recruiting immune cells to sites of fibrin deposition and turnover, contributing to wound healing and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Fibrinopeptide A: Another peptide derived from fibrinogen, involved in the coagulation process.

    Thrombin: An enzyme that cleaves fibrinogen to form fibrin monomers and fibrinopeptides.

    Fibrinogen: The precursor protein that is cleaved by thrombin to produce fibrin monomers and fibrinopeptides.

Uniqueness

[Glu1]-Fibrinopeptide B is unique due to its specific amino acid sequence and its role in the coagulation pathway. It is specifically derived from the N-terminal of the fibrinogen beta chain, making it distinct from other fibrinopeptides .

Properties

IUPAC Name

4-amino-5-[[2-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJTGOVJLITON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H95N19O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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